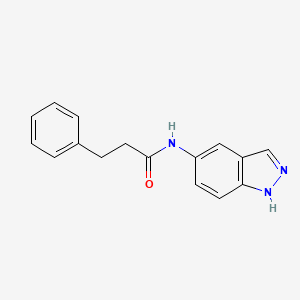

N-(1H-indazol-5-yl)-3-phenylpropanamide

Description

N-(1H-Indazol-5-yl)-3-phenylpropanamide is a small organic molecule comprising a 3-phenylpropanamide backbone linked to the 5-position of an indazole heterocycle. The indazole moiety contains two adjacent nitrogen atoms in a bicyclic aromatic system, conferring hydrogen-bonding capabilities via its NH group.

Properties

IUPAC Name |

N-(1H-indazol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17-19-15/h1-5,7-8,10-11H,6,9H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNWYZWXPPLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver . The phenylpropanamide group can then be introduced through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields . The use of solvent-free conditions and environmentally benign reagents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized using reagents like potassium permanganate.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.

Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole-3-carboxylic acid derivatives .

Scientific Research Applications

N-(1H-indazol-5-yl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

The target compound, lacking such substituents, may exhibit higher synthetic efficiency. The low yield (27%) of N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride highlights challenges in coupling thienopyrimidine to indazole scaffolds.

Spectroscopic Differences: In , $^{1}\text{H NMR}$ shifts for dichlorophenyl-indazole derivatives (e.g., δ 8.2–8.5 ppm for aromatic protons) reflect electron-withdrawing effects of Cl substituents . The target compound’s phenylpropanamide chain would likely show upfield shifts (δ 7.2–7.6 ppm) due to the absence of halogens. The phenolic -OH in N-(2-Hydroxy-5-methylphenyl)-3-phenylpropanamide would produce a broad δ 9–10 ppm signal, absent in the target compound’s indazole NH (δ ~10–12 ppm).

Pharmacological Implications: Dichlorophenyl and quinazoline/quinoline substituents () may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) compared to the target’s simpler phenylpropanamide group. The hydrochloride salts in derivatives improve water solubility, whereas the target compound’s neutral amide may require formulation optimization for bioavailability.

Q & A

Q. What are the established synthetic routes for N-(1H-indazol-5-yl)-3-phenylpropanamide, and what reaction conditions are critical for success?

Methodological Answer: Synthesis typically involves coupling a substituted indazole derivative with a phenylpropanamide precursor. Key steps include:

- Amide bond formation : Reacting 5-amino-1H-indazole with 3-phenylpropanoyl chloride in the presence of a base (e.g., NaH) and a solvent like DMF at 0–25°C .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is used to isolate the product.

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–24 hours) improves yields to ~60–70% .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | NaH, DMF, 0°C → RT, 4h | 68% |

| Purification | SiO₂, 10% hexane/EtOAc | 95% purity |

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with structurally related indazole derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 170 ppm for the amide carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 306.1 for CHNO).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

- X-ray crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks .

- Software integration : WinGX provides a GUI for visualizing anisotropic displacement parameters and validating geometry against crystallographic databases .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HMBC correlations can confirm connectivity between the indazole NH and the propanamide carbonyl .

- DFT calculations : Optimize the structure using Gaussian or ORCA and compare computed vs. experimental chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of acyl chloride) by minimizing residence time .

- Catalyst screening : Test coupling agents like HATU or EDCI for enhanced efficiency.

- In-line purification : Integrate scavenger resins (e.g., catch-and-release for unreacted amine) .

Q. How can computational docking predict the compound’s biological targets?

Methodological Answer:

- Target selection : Prioritize kinases or enzymes with indazole-binding pockets (e.g., Wnt pathway inhibitors) based on structural analogs .

- Docking workflow :

- Prepare the ligand (protonation states, tautomers) using Open Babel.

- Use AutoDock Vina to dock into target PDB structures (e.g., 4K7R for kinase domains).

- Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How do substituent modifications influence bioactivity in SAR studies?

Methodological Answer:

- Key modifications :

- Indazole ring : Introduce electron-withdrawing groups (e.g., Cl, NO) at position 3 to enhance binding affinity .

- Phenylpropanamide chain : Replace phenyl with heteroaromatic groups (e.g., thiophene) to modulate solubility and selectivity.

- Assay design : Test derivatives in enzyme inhibition assays (IC) or cell-based models (e.g., apoptosis in cancer lines) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Waste disposal : Neutralize acyl chloride residues with aqueous NaHCO before disposal .

Q. Table 1: Comparative NMR Data for Indazole Derivatives

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Source |

|---|---|---|---|

| N-(3,4-DCl-phenyl-indazol-5-yl)quinazolin-4-amine | 8.86 (d, 1H), 13.45 (br s, 1H) | 158.4 (C=O), 137.7 (Ar) | |

| This compound (predicted) | 8.2 (s, 1H, NH), 7.6–7.4 (m, Ar) | 170.1 (C=O), 135.2 (Ar) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.